Comprehensive Physicochemical Profiling and Application Workflows for 3-(Pyrazin-2-yl)prop-2-yn-1-amine
Comprehensive Physicochemical Profiling and Application Workflows for 3-(Pyrazin-2-yl)prop-2-yn-1-amine
Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Subject: 3-(Pyrazin-2-yl)prop-2-yn-1-amine (CAS: 1315367-15-7)
Executive Summary
In modern medicinal chemistry and bioconjugation, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3-(Pyrazin-2-yl)prop-2-yn-1-amine represents a highly versatile scaffold, combining the electron-deficient aromaticity of a pyrazine ring with the reactive terminal functionality of a propargylamine[1]. This unique structural combination makes it an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, Sonogashira cross-coupling, and the development of mechanism-based monoamine oxidase (MAO) inhibitors[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows to ensure robust integration into drug discovery pipelines.
Physicochemical Profiling
Understanding the physicochemical properties of 3-(Pyrazin-2-yl)prop-2-yn-1-amine is fundamental for predicting its pharmacokinetic behavior (ADME) and optimizing reaction conditions. The presence of the basic primary amine paired with the weakly basic pyrazine nitrogens dictates its solubility profile and pKa.
Quantitative Data Summary
The following table summarizes the core physicochemical descriptors of the compound, essential for computational modeling and formulation strategies[1].
| Property | Value | Scientific Implication |
| Chemical Name | 3-(Pyrazin-2-yl)prop-2-yn-1-amine | Standard IUPAC nomenclature. |
| CAS Number | 1315367-15-7 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₇H₇N₃ | Indicates a high nitrogen-to-carbon ratio. |
| Molecular Weight | 133.15 g/mol | Low molecular weight qualifies it as an excellent Fragment-Based Drug Design (FBDD) starting point. |
| SMILES String | NCC#CC1=CN=CC=N1 | Machine-readable structure for cheminformatics. |
| LogP (Predicted) | -0.476 | Highly hydrophilic; requires polar solvents for extraction and exhibits excellent aqueous solubility. |
| H-Bond Donors | 1 | Contributed by the primary amine (-NH₂). |
| H-Bond Acceptors | 3 | Contributed by the amine and two pyrazine nitrogens. |
Mechanistic Utility & Reactivity
The Propargylamine Pharmacophore
Propargylamines are classic "suicide inhibitors" (mechanism-based irreversible inhibitors) of flavin-dependent enzymes, most notably Monoamine Oxidase B (MAO-B)[2]. The alkyne moiety is oxidized by the FAD cofactor within the enzyme's active site, forming a highly reactive intermediate that covalently binds to the flavin ring, permanently inactivating the enzyme.
Pyrazine Ring Electronics
The pyrazine ring is strongly electron-withdrawing. Through inductive and resonance effects, it pulls electron density away from the conjugated alkyne. This electronic depletion makes the alkyne more electrophilic, thereby accelerating its participation in cycloaddition reactions (such as CuAAC) compared to unactivated aliphatic alkynes.
Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of 3-(Pyrazin-2-yl)prop-2-yn-1-amine with a generic organic azide to form a 1,4-disubstituted 1,2,3-triazole.
Step-by-Step Methodology:
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Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol and deionized water.
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Causality: This biphasic-miscible solvent system is critical. It simultaneously solubilizes the organic alkyne/azide substrates and the inorganic copper salts, overcoming mass transfer limitations and driving the reaction kinetically.
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Reagent Addition: Add 3-(Pyrazin-2-yl)prop-2-yn-1-amine (1.0 eq, 0.5 M) and the target azide (1.0 eq) to the solvent mixture.
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Catalyst Activation: Add Copper(II) sulfate pentahydrate (0.05 eq) followed immediately by sodium ascorbate (0.1 eq).
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Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, ensuring high cross-coupling fidelity.
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Reaction & Monitoring: Stir vigorously at room temperature for 12 hours.
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Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the distinct alkyne peak (m/z 134.06 [M+H]⁺) is entirely consumed and the corresponding triazole mass appears.
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Workup: Dilute with ethyl acetate and wash with 10% aqueous ammonium hydroxide.
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Causality: Ammonium hydroxide acts as a chelating agent to strip residual copper ions from the product, preventing heavy metal contamination in downstream biological assays.
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Caption: Workflow for the synthesis and validation of pyrazine-triazole derivatives via CuAAC.
Protocol: Amine Protection (Boc-Protection)
Before utilizing the alkyne in harsh cross-coupling conditions (e.g., Sonogashira), the primary amine must be protected to prevent unwanted side reactions or catalyst poisoning.
Step-by-Step Methodology:
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Dissolution: Dissolve 3-(Pyrazin-2-yl)prop-2-yn-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Base Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
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Causality: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the moderately nucleophilic primary amine.
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Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Warm to room temperature and stir for 4 hours.
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Validation: Perform Thin Layer Chromatography (TLC) using Ninhydrin stain.
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Self-Validation: The disappearance of the primary amine (which stains deep purple/pink with Ninhydrin) confirms successful protection.
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Pharmacological Applications
Because propargylamines are foundational to neuropharmacology, derivatives of 3-(Pyrazin-2-yl)prop-2-yn-1-amine are frequently investigated for neuroprotective effects. The diagram below illustrates the logical relationship between the administration of a propargylamine derivative and the resulting neurochemical outcome.
Caption: Mechanism of action for propargylamine-based irreversible MAO-B inhibition.
References
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Wikipedia Contributors. "Propargylamine." Wikipedia, The Free Encyclopedia. Available at: [Link]
